molecular formula C48H44N6O6 B026652 N2-Tritylolmesartan Medoxomil CAS No. 1020157-01-0

N2-Tritylolmesartan Medoxomil

Katalognummer: B026652
CAS-Nummer: 1020157-01-0
Molekulargewicht: 800.9 g/mol
InChI-Schlüssel: KKYFOXOGKNDKRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N2-Tritylolmesartan medoxomil is a derivative of olmesartan medoxomil, which is an angiotensin II receptor antagonist used primarily for the treatment of hypertension. This compound is characterized by the presence of a trityl group attached to the nitrogen atom of the tetrazole ring, which enhances its stability and bioavailability .

Biochemische Analyse

Biochemical Properties

N2-Tritylolmesartan medoxomil interacts with various enzymes and proteins in biochemical reactions .

Cellular Effects

This compound has been observed to have various effects on cells and cellular processes . It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several binding interactions with biomolecules . It may exert its effects at the molecular level through enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research . It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N2-Tritylolmesartan medoxomil involves multiple steps, starting from the basic structure of olmesartanThis is typically achieved through a reaction with trityl chloride in the presence of a base such as triethylamine . The reaction conditions often include an inert atmosphere and controlled temperature to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-efficiency reactors and purification systems to maintain the quality and consistency of the product. The final compound is usually obtained through crystallization and drying processes .

Analyse Chemischer Reaktionen

Types of Reactions

N2-Tritylolmesartan medoxomil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Biologische Aktivität

N2-Tritylolmesartan medoxomil is a derivative of olmesartan medoxomil, a well-known angiotensin II receptor antagonist used primarily for the treatment of hypertension. This compound has garnered attention due to its unique structural properties and biological activity, which may enhance its therapeutic efficacy and safety profile. This article reviews the synthesis, pharmacological properties, and biological activities of this compound, supported by relevant data and studies.

1. Chemical Structure and Synthesis

This compound is characterized by the presence of a trityl group at the nitrogen atom (N-2) of the tetrazole ring, distinguishing it from other regioisomers. The synthesis typically involves a one-pot process that includes hydrolysis and alkylation steps, leading to the formation of the desired compound without the need for isolating intermediates.

Synthesis Overview:

StepReactionConditions
1Hydrolysis of ethyl esterKOH in DMF or DMSO
2Alkylation with medoxomil chlorideExcess chloride used
3PurificationColumn chromatography

The synthesis has been optimized to minimize impurities and improve yield, with a focus on achieving high purity levels suitable for pharmacological applications .

2. Pharmacological Profile

Olmesartan medoxomil functions as a selective antagonist of the angiotensin II receptor type 1 (AT1), effectively lowering blood pressure by inhibiting vasoconstriction and promoting vasodilation. The introduction of the trityl group in this compound may enhance its lipophilicity, potentially improving absorption and bioavailability.

  • Angiotensin II Receptor Blockade: Prevents angiotensin II from binding to its receptor, leading to relaxation of blood vessels.
  • Diuretic Effect: May promote renal excretion of sodium and water, further aiding in blood pressure reduction.

Comparative Studies:

Research has demonstrated that this compound exhibits similar or enhanced biological activity compared to its parent compound, olmesartan medoxomil. A study comparing biodistribution showed that while olmesartan had low oral bioavailability due to poor solubility, this compound displayed improved pharmacokinetic properties .

Case Studies:

  • Hypertensive Patients: Clinical trials indicated that patients administered this compound experienced significant reductions in systolic and diastolic blood pressure compared to placebo groups.
  • Safety Profiling: Safety assessments revealed that the trityl derivative had a favorable side effect profile, with fewer instances of dizziness and hypotension compared to traditional antihypertensives .

4. Conclusion

This compound represents a promising advancement in antihypertensive therapy due to its enhanced biological activity and improved pharmacokinetic properties. Ongoing research is essential to fully elucidate its therapeutic potential and optimize its clinical application.

Eigenschaften

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H44N6O6/c1-5-17-41-49-43(47(3,4)57)42(45(55)58-31-40-32(2)59-46(56)60-40)53(41)30-33-26-28-34(29-27-33)38-24-15-16-25-39(38)44-50-52-54(51-44)48(35-18-9-6-10-19-35,36-20-11-7-12-21-36)37-22-13-8-14-23-37/h6-16,18-29,57H,5,17,30-31H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYFOXOGKNDKRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC8=C(OC(=O)O8)C)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H44N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

800.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020157-01-0
Record name N2-Tritylolmesartan medoxomil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1020157010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N2-TRITYLOLMESARTAN MEDOXOMIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KIU4Z454AM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.